molecular formula C10H7Cl2NO B11879610 3-Chloro-2-(chloromethyl)quinolin-4-ol

3-Chloro-2-(chloromethyl)quinolin-4-ol

Cat. No.: B11879610
M. Wt: 228.07 g/mol
InChI Key: BPSABBOQCAMMOQ-UHFFFAOYSA-N
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Description

3-Chloro-2-(chloromethyl)quinolin-4-ol is a useful research compound. Its molecular formula is C10H7Cl2NO and its molecular weight is 228.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Chloro-2-(chloromethyl)quinolin-4-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various research findings, case studies, and data tables.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinoline derivatives, including this compound, found that compounds with chlorine substituents showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were determined against several bacterial strains. For instance, it exhibited an MIC of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Broad Spectrum Activity : The compound was effective against a range of pathogens, indicating its potential as a broad-spectrum antimicrobial agent .

Antitumor Activity

The antitumor potential of this compound has been explored in various studies. Its mechanism of action is believed to involve the inhibition of topoisomerases, which are critical for DNA replication and transcription.

Case Studies:

  • Cell Line Studies : In vitro studies on leukemia cell lines demonstrated that the compound exhibited significant cytotoxicity with an IC50 value of 0.24 µM against MV-4-11 cells .
  • Selectivity : The selectivity index (SI) for the compound was calculated to be 79.5, indicating a high degree of selectivity towards cancer cells compared to normal peripheral blood mononuclear cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Research indicates that modifications at specific positions on the quinoline ring can enhance or diminish its activity.

Substitution PositionEffect on Activity
C5 (Hydroxyl group)Increased antitumor activity
C8 (Chlorine group)Enhanced antibacterial properties
C2 (Chloromethyl)Critical for maintaining broad-spectrum activity

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

3-chloro-2-(chloromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C10H7Cl2NO/c11-5-8-9(12)10(14)6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,13,14)

InChI Key

BPSABBOQCAMMOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)CCl)Cl

Origin of Product

United States

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